BenchChemオンラインストアへようこそ!

3-Amino-4-(4-chlorophenoxy)benzoic acid

Lipophilicity LogP Drug-likeness

3-Amino-4-(4-chlorophenoxy)benzoic acid (CAS 1178359-99-3, MW 263.68, C₁₃H₁₀ClNO₃) is a substituted benzoic acid building block featuring a primary aromatic amine at the 3-position, a 4-chlorophenoxy ether at the 4-position, and a carboxylic acid group. It is classified under building blocks and research chemicals, supplied at 95% purity as a powder.

Molecular Formula C13H10ClNO3
Molecular Weight 263.68
CAS No. 1178359-99-3
Cat. No. B2423244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(4-chlorophenoxy)benzoic acid
CAS1178359-99-3
Molecular FormulaC13H10ClNO3
Molecular Weight263.68
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)Cl
InChIInChI=1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17)
InChIKeyDTJIZDHATGMWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(4-chlorophenoxy)benzoic acid (CAS 1178359-99-3): A Dual-Functional Building Block for Targeted Library Synthesis


3-Amino-4-(4-chlorophenoxy)benzoic acid (CAS 1178359-99-3, MW 263.68, C₁₃H₁₀ClNO₃) is a substituted benzoic acid building block featuring a primary aromatic amine at the 3-position, a 4-chlorophenoxy ether at the 4-position, and a carboxylic acid group [1]. It is classified under building blocks and research chemicals, supplied at 95% purity as a powder . Its computed physicochemical profile includes a LogP of 3.969, an acid pKa of 4.99, and a polar surface area (PSA) of 72.55 Ų, placing it within Lipinski Rule-of-Five compliant space for oral drug-likeness [1].

Why 3-Amino-4-(4-chlorophenoxy)benzoic acid Cannot Be Replaced by Its Des-Chloro or Non-Amino Analogs


Substituting 3-Amino-4-(4-chlorophenoxy)benzoic acid with its closest structural analogs—3-amino-4-phenoxybenzoic acid (CAS 37531-32-1) or 4-(4-chlorophenoxy)benzoic acid (CAS 21120-67-2)—introduces measurable changes in lipophilicity, acid strength, and synthetic versatility that directly impact downstream molecular properties. The 4-chloro substituent on the phenoxy ring increases LogP by approximately 0.6–0.7 units compared to the des-chloro analog [1], while the 3-amino group raises the carboxylic acid pKa by approximately 0.7 units relative to the non-amino analog . These differences alter partitioning behavior, hydrogen-bonding capacity, and the reactivity landscape for derivatization. Critically, only this specific regioisomer presents the ortho-amino/para-phenoxy arrangement that simultaneously enables amide coupling at the carboxylic acid, diazotization or cross-coupling at the amine, and Suzuki/Buchwald-Hartwig reactions at the aryl chloride [2].

Quantitative Differentiation Evidence for 3-Amino-4-(4-chlorophenoxy)benzoic acid (CAS 1178359-99-3)


Lipophilicity Gain: LogP Comparison of 3-Amino-4-(4-chlorophenoxy)benzoic acid vs. 3-Amino-4-phenoxybenzoic acid

The 4-chloro substituent on the phenoxy ring of 3-Amino-4-(4-chlorophenoxy)benzoic acid confers a significant increase in lipophilicity compared to the des-chloro analog 3-amino-4-phenoxybenzoic acid. According to computed LogP values from Chembase, the target compound has a LogP of 3.969, whereas 3-amino-4-phenoxybenzoic acid has a LogP of 3.256 [1]. An independent source (Chemsrc) reports a LogP of 3.34050 for the des-chloro analog . The ΔLogP of +0.63 to +0.71 represents a meaningful increase in hydrophobicity that can influence membrane partitioning, protein binding, and oral absorption potential in drug development programs.

Lipophilicity LogP Drug-likeness Membrane permeability

Acid Strength Modulation: pKa Shift Induced by the 3-Amino Group vs. 4-(4-Chlorophenoxy)benzoic acid

The 3-amino group ortho to the carboxylic acid on 3-Amino-4-(4-chlorophenoxy)benzoic acid raises the acid pKa compared to 4-(4-chlorophenoxy)benzoic acid, which lacks the amino substituent. The target compound has a computed acid pKa of 4.99 (JChem, Chembase) [1], while 4-(4-chlorophenoxy)benzoic acid has a predicted pKa of 4.27 ± 0.10 (ChemicalBook) . This ΔpKa of +0.72 indicates that at physiological pH (7.4), the target compound exists to a greater extent in the ionized carboxylate form, which can affect solubility, passive membrane diffusion, and target binding interactions.

pKa Acid dissociation Ionization state Bioavailability

Molecular Weight and Halogen Mass Contribution: Impact on Binding Affinity and Fragment-Based Design

The replacement of hydrogen with chlorine at the para position of the phenoxy ring in 3-Amino-4-(4-chlorophenoxy)benzoic acid increases molecular weight from 229.23 g/mol (3-amino-4-phenoxybenzoic acid) to 263.68 g/mol, a net gain of ~34.45 g/mol [1]. This mass increment is accompanied by the introduction of a polarizable chlorine atom capable of engaging in halogen bonding (C–Cl···X interactions), which has been demonstrated in crystallographic studies to enhance ligand-protein binding affinity in medicinal chemistry campaigns [2]. The chlorine also serves as an NMR-active nucleus (³⁵Cl/³⁷Cl) and a distinct isotopic signature in mass spectrometry, facilitating metabolic tracking.

Molecular weight Halogen bonding Fragment-based drug discovery Lead optimization

Class-Level Structural Precedent: Phenoxybenzoic Acid Scaffold in VEGFR-2 Kinase Inhibition

The phenoxybenzoic acid scaffold, of which 3-Amino-4-(4-chlorophenoxy)benzoic acid is a direct structural member, has demonstrated validated activity in VEGFR-2 tyrosine kinase inhibition. Recent studies on 3-phenoxybenzoic acid derivatives (carbothioamide and carboxamide series) showed that compound 4b achieved the lowest IC₅₀ against HeLa cervical cancer cells, with VEGFR-2 kinase EC₅₀ comparable to sorafenib, a clinically approved VEGFR-2 inhibitor [1]. Although these data are from elaborated derivatives rather than the core building block, they establish the phenoxybenzoic acid core as a productive starting point for developing ATP-competitive kinase inhibitors. The 3-amino-4-(4-chlorophenoxy) substitution pattern of the target compound introduces additional vectors for structure-activity relationship (SAR) exploration that are not present in the 3-phenoxy or 4-phenoxy regioisomers [2].

VEGFR-2 Kinase inhibition Phenoxybenzoic acid Anticancer

Sourcing Landscape: Multi-Vendor Availability with Consistent Purity Specifications

3-Amino-4-(4-chlorophenoxy)benzoic acid is stocked by multiple international suppliers with standardized 95% purity, enabling procurement redundancy. As of early 2025, Enamine (catalog EN300-66561) offered 50 mg at $37.00, 500 mg at $124.00, 2.5 g at $314.00, and 5.0 g at $465.00, with 1–5 day lead times from US and UA stock . Toronto Research Chemicals (TRC, catalog A604638) listed 250 mg at $230.00 [1]. Biosynth (catalog DXB35999) offered 50 mg at $98.50 and 100 mg at $157.00 [1]. Sigma-Aldrich distributes the Enamine product in select regions . This multi-vendor landscape contrasts with the des-chloro analog (3-amino-4-phenoxybenzoic acid, EN300-66403), which is also available from Enamine but may differ in pricing and stock depth .

Procurement Supply chain Purity Vendor comparison

High-Value Application Scenarios for 3-Amino-4-(4-chlorophenoxy)benzoic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Library Design Requiring Enhanced Lipophilicity for Membrane-Permeable Inhibitors

When designing focused kinase inhibitor libraries where cellular permeability is a key selection criterion, 3-Amino-4-(4-chlorophenoxy)benzoic acid offers a LogP advantage of +0.6–0.7 units over the des-chloro analog 3-amino-4-phenoxybenzoic acid [1]. This enhanced lipophilicity, combined with the chlorine atom's potential for halogen bonding in the kinase hinge or hydrophobic back pocket, makes this building block a rational choice for synthesizing amide-coupled or sulfonamide-linked derivatives targeting VEGFR-2, BTK, or other ATP-binding site kinases. The class-level validation of the phenoxybenzoic acid scaffold in VEGFR-2 inhibition supports this approach .

Divergent Synthesis of PROTAC and Molecular Glue Precursors via Orthogonal Functionalization

The three chemically distinct functional groups—carboxylic acid (C1 position), primary aromatic amine (C3 position), and aryl chloride (C4' position of the phenoxy ring)—enable sequential, chemoselective derivatization without protecting group manipulation [1]. The carboxylic acid can be coupled to amine-containing linkers via standard HATU/EDC chemistry; the aromatic amine can undergo diazotization for triazole formation or direct acylation; and the aryl chloride participates in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for biaryl or C–N bond formation. This orthogonal reactivity is not possible with 4-(4-chlorophenoxy)benzoic acid (lacks the 3-amino group) or 3-amino-4-phenoxybenzoic acid (lacks the chloride leaving group) , making this the preferred scaffold for complex bifunctional degrader molecules.

Physicochemical Property Optimization in Lead Series Where pKa and LogP Co-Modulation Is Required

For medicinal chemistry programs that require simultaneous tuning of both ionization state and lipophilicity, 3-Amino-4-(4-chlorophenoxy)benzoic acid provides a unique combination: a pKa of 4.99 (weaker acid than the 4.27 of the non-amino comparator) [1] and a LogP of 3.969 (more lipophilic than the 3.256 of the des-chloro comparator) . This means the compound occupies a distinct region of the pKa–LogP parameter space that is not accessible with either comparator alone. At pH 7.4, the target compound is predominantly ionized yet maintains higher LogD (2.28 at pH 5.5, 0.52 at pH 7.4) than its des-chloro analog, which is a relevant profile for optimizing oral absorption in lead series .

Chemical Biology Probe Synthesis Requiring Multi-Vendor Sourcing with Consistent Quality

When synthesizing chemical biology probes that require reproducible starting material quality across multiple batches or collaborating laboratories, 3-Amino-4-(4-chlorophenoxy)benzoic acid is stocked at 95% purity by at least five independent vendors (Enamine, TRC, Biosynth, A2B Chem, 1PlusChem) with documented pricing spanning milligram to multi-gram scales [1]. The Enamine catalog number EN300-66561 is also distributed through Sigma-Aldrich in certain regions, providing additional quality assurance documentation (Certificate of Analysis) . This multi-vendor ecosystem reduces the risk of supply disruption and enables cross-laboratory reproducibility, which is particularly important for SAR-by-catalog approaches in academic screening centers.

Quote Request

Request a Quote for 3-Amino-4-(4-chlorophenoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.